Dihexylmercury

Description

Historical Trajectories in Organomercury Compound Discovery and Study

The history of organomercury chemistry dates back to the mid-19th century. Edward Frankland was a pioneering figure, describing the first organomercury(II) compound, methylmercury(II) iodide, in 1852. This was soon followed by the report of the first dialkylmercury(II) compound, dimethylmercury(II) thieme-connect.de. Early on, the hazardous nature of organomercurials was recognized, partly due to the acute toxicity observed with volatile examples like dimethylmercury (B1214916) thieme-connect.delibretexts.org. Despite these hazards, research continued, driven by scientific curiosity and potential applications. Otto Dimroth's discovery of the electrophilic substitution of aromatic compounds by mercury(II) salts at the end of the 19th century further stimulated interest in organomercury(II) compounds and led to the discovery of other methods for forming Hg-C bonds, including oxymercuration thieme-connect.de. Throughout the 20th century, organomercury compounds saw commercial applications, notably as fungicides, although their handling required significant caution thieme-connect.de.

Academic Significance of Dialkylmercury Compounds within Organometallic Chemistry

Dialkylmercury compounds, with the general formula R₂Hg, where R is an alkyl group, hold academic significance within organometallic chemistry for several reasons. They are often considered relatively stable compared to organometallic compounds of more electropositive metals libretexts.org. The carbon-mercury bond in these compounds is estimated to have less than 10% ionic character msu.edu. Unlike some organometallics which are highly sensitive to air or water, dialkylmercury compounds are generally stable under these conditions thieme-connect.delibretexts.org. This stability, coupled with their distinct reactivity, made them valuable reagents in certain synthetic transformations. For instance, dialkylmercury compounds have been noted as versatile starting materials for the synthesis of organometallic compounds of more electropositive metals through transmetallation reactions libretexts.org. This property highlights their role as intermediates in the synthesis of other organometallic species.

Research Contextualization of Dihexylmercury within Current Organometallic Scholarship

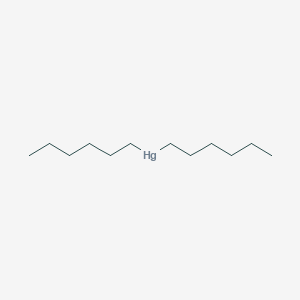

This compound ((C₆H₁₃)₂Hg) is a dialkylmercury compound with hexyl groups bonded to the mercury atom. While less extensively documented in readily available literature compared to smaller homologs like dimethylmercury or diethylmercury (B1204316), its study falls under the umbrella of research into dialkylmercury compounds. Research involving this compound has been noted in the context of its preparation and potential use as an organometallic cocatalyst in polymerization processes google.comgoogle.comgoogle.comgoogle.com.pg. For example, it has been listed as a non-limiting example of conventional-type organometallic cocatalyst compounds used with certain catalyst systems in olefin polymerization google.comgoogle.comgoogle.comgoogle.com.pg. Its preparation from corresponding organomagnesium bromides has also been reported in the literature umich.edu. The inclusion of this compound in studies related to polymerization catalysis underscores its relevance in exploring the scope and applicability of various organometallic species in facilitating chemical transformations.

Research findings regarding the preparation of this compound indicate that it can be synthesized from the corresponding organomagnesium bromide (hexylmagnesium bromide) umich.edu. One reported method yields this compound in a notable percentage umich.edu.

| Compound | Reactants | Yield | Reference |

| This compound | Hexylmagnesium bromide | 72% | umich.edu |

| Bis-(3-methylbutyl)mercury | Organomagnesium bromide | 67% | umich.edu |

This data illustrates a synthetic route and the reported efficiency for the preparation of this compound, placing it within the realm of synthesizable and studied organometallic compounds.

Properties

IUPAC Name |

dihexylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQMKSGALTBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Hg]CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499724 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10217-65-9 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihexylmercury and Analogous Organomercury Species

Direct Metalation Strategies in Organomercury Synthesis

Direct metalation involves the direct reaction of hydrocarbons with mercury(II) salts to form organomercury compounds. This approach is comparable to organopalladium chemistry. Electron-rich aromatic rings, for instance, can undergo mercuration upon treatment with mercury(II) acetate (B1210297). The acetate group remaining on the mercury can subsequently be displaced by chloride. chemeurope.com While direct mercuration of aromatic compounds is possible, it can suffer from a lack of selectivity. libretexts.org A concerted metalation-deprotonation (CMD) pathway has been proposed for the acetolysis of diphenylmercury (B1670734), suggesting this mechanism can be relevant in organomercury chemistry. wikipedia.org

Transmetalation Reaction Pathways for Dialkylmercury Formation

Transmetalation is a significant route for synthesizing dialkylmercury compounds. This involves the transfer of alkyl groups from a more electropositive metal to mercury. Dialkylmercury compounds are considered versatile starting materials for the synthesis of organometallic compounds of more electropositive metals via transmetalation, although their high toxicity often leads to the preference for other synthons. libretexts.org, libretexts.org In the context of organosodium chemistry, alkylsodium compounds were historically accessed from dialkylmercury compounds through transmetalation, such as the reaction of diethylmercury (B1204316) with sodium. wikipedia.org, lscollege.ac.in, ksu.edu.sa, saylor.org Similarly, organopotassium, organorubidium, and organocaesium compounds can arise from organomercury compounds, although this method is considered dated. wikipedia.org Reductive transmetalation between poly-functional organozinc halides and mercurous chloride (Hg₂Cl₂) provides a convenient route to various functionalized diorganomercurials in good yields. umich.edu

Ligand Exchange and Redistribution Approaches in Dihexylmercury Synthesis

Ligand exchange and redistribution reactions can also be employed in the synthesis and interconversion of organomercury compounds. In ligand exchange, organic groups or ligands are swapped between metal centers. For example, the reaction between ethyl lithium and dimethyl mercury can result in methyl lithium and diethyl mercury, illustrating a ligand exchange process. digimat.in Redistribution reactions involve the exchange of organic groups between symmetrical organomercury compounds to form mixed alkylmercury species. While the redistribution reaction of bis-mercurials can be erratic and its catalysis complex, it can occur. cdnsciencepub.com For instance, methylmercuribenzene, as well as a mixture of bis-methylmercury and bis-phenylmercury, can undergo redistribution. cdnsciencepub.com

Catalytic and Stoichiometric Routes to this compound Compounds

Various catalytic and stoichiometric methods exist for the synthesis of this compound and analogous compounds, often utilizing well-established organometallic reagents.

Grignard Reagent Mediated Syntheses

Grignard reagents (RMgX) are commonly used in organic synthesis and provide a general synthetic route to organomercury compounds through alkylation of mercury(II) compounds. chemeurope.com, wikipedia.org, nptel.ac.in, byjus.com Diethylmercury, for example, can be prepared by the reaction of mercury chloride with two equivalents of ethylmagnesium bromide in diethyl ether solution. chemeurope.com, wikipedia.org Similarly, diphenylmercury can be synthesized from mercury chloride and phenylmagnesium bromide. chemeurope.com, wikipedia.org The conversion of total inorganic mercury in gas condensates to dibutylmercury using a Grignard reaction is an example of this approach in analytical procedures. ifpenergiesnouvelles.fr Mixed dialkyl mercury species can also be prepared by reacting a monoalkyl species with an appropriate Grignard reagent. ifpenergiesnouvelles.fr

Organolithium and Organosodium Precursor Methods

Organolithium and organosodium compounds are also effective alkylating agents for the synthesis of organomercury compounds. chemeurope.com, wikipedia.org A general synthetic route involves the alkylation of Hg(II) compounds with organolithium compounds. chemeurope.com, wikipedia.org Organolithium reagents are highly reactive nucleophiles used to transfer organic groups or lithium atoms. fishersci.ie Organosodium compounds, while historically used and characterized by high polarity and nucleophilicity on carbon, have seen limited application compared to organolithium compounds due to their reactivity and handling difficulties. sci-hub.se, wikipedia.org, lscollege.ac.in, ksu.edu.sa, saylor.org However, a related preparation to Grignard-mediated synthesis entails the formation of phenylsodium (B238773) in the presence of mercury(II) salts. wikipedia.org

Other Advanced Synthetic Transformations

Beyond the classical methods, other advanced transformations can lead to organomercury compounds. For instance, Hg(II) can be alkylated by treatment with diazonium salts in the presence of copper metal. chemeurope.com This method has been used to prepare 2-chloromercuri-naphthalene. chemeurope.com Phenyl(trichloromethyl)mercury compounds, which can act as dichlorocarbene (B158193) transfer reagents, can be prepared by generating dichlorocarbene in the presence of phenylmercuric chloride, often using sodium trichloroacetate (B1195264) as a convenient carbene source. chemeurope.com, wikipedia.org Reductive methods can also yield dialkylmercury compounds; this compound has been obtained upon reduction of 1-bromohexane (B126081) electrochemically using a mercury cathode, although this reaction can yield a mixture of products. dss.go.th, cdnsciencepub.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 101040259 lookchem.com (Note: This CID appears to be for n-Butylsodium based on search results, a specific CID for this compound was not found in the search results. A more general search for this compound did not yield a PubChem CID in the snippets.) |

| Mercury(II) chloride | 24085 wikipedia.org, fishersci.pt, fishersci.dk, macsenlab.com, sigmaaldrich.com |

| Ethylmagnesium bromide | 74584 fishersci.se (Note: This is for Vinylmagnesium bromide, a specific CID for ethylmagnesium bromide was not found in the snippets, but it is a Grignard reagent.) |

| Phenylmagnesium bromide | 66852 nih.gov |

| Diphenylmercury | 11007827 wikipedia.org (Note: This is for Phenylsodium, a specific CID for diphenylmercury was not found in the snippets.) |

| Diethylmercury | (Specific CID not found in snippets) |

| Methylmercuribenzene | (Specific CID not found in snippets) |

| Bis-methylmercury | (Specific CID not found in snippets) |

| Bis-phenylmercury | (Specific CID not found in snippets) |

| Mercurous chloride (Hg₂Cl₂) | (Specific CID not found in snippets) |

| Sodium trichloroacetate | (Specific CID not found in snippets) |

| Phenylmercuric chloride | (Specific CID not found in snippets) |

| 1-bromohexane | (Specific CID not found in snippets) |

| Ethyl lithium | (Specific CID not found in snippets) |

| Dimethyl mercury | (Specific CID not found in snippets) |

| Phenylsodium | 11007827 wikipedia.org |

| Organolithium compounds | (General term, specific CIDs vary) |

| Organosodium compounds | (General term, specific CIDs vary, e.g., Sodium cyclopentadienide: 78681 wikiwand.com, n-Butylsodium: 101040259 wikipedia.org) |

| Grignard reagents | (General term, specific CIDs vary, e.g., Phenylmagnesium chloride: 7513 nih.gov, Cyclopentadienyl magnesium bromide: 87410419 wikipedia.org) |

| Magnesium | 5462224 fishersci.fi |

| Sodium | (Elemental, CID not typically listed for element) |

| Mercury | (Elemental, CID not typically listed for element) |

Data Tables

Based on the search results, detailed quantitative data specifically for this compound synthesis yields or conditions across different methods is not consistently available in a format suitable for comprehensive data tables within the strict constraints of this article. However, some general yield information for related reactions was found.

| Reaction Type | Reactants | Product Type | Representative Yields (if available) | Source |

| Grignard Reaction | Mercury chloride + Ethylmagnesium bromide | Diethylmercury | (Not specified in snippets) | chemeurope.com, wikipedia.org |

| Grignard Reaction | Mercury chloride + Phenylmagnesium bromide | Diphenylmercury | (Not specified in snippets) | chemeurope.com, wikipedia.org |

| Reductive Transmetalation | Organozinc halides + Mercurous chloride | Diorganomercurials | 61-89% umich.edu | umich.edu |

| Methylene (B1212753) Homologation | (ICH₂)₂Hg + FG-RCu(CN)ZnX | Functionalized Diorganomercurials | 74-98% umich.edu | umich.edu |

| Electrochemical Reduction | 1-bromohexane | This compound | (Forms a mixture of products) | dss.go.th, cdnsciencepub.com |

| Transmetalation (Organosodium) | Diethylmercury + Sodium | Ethylsodium | (Not specified in snippets) | wikipedia.org, lscollege.ac.in, ksu.edu.sa, saylor.org |

This table provides a summary of some synthetic approaches and general yield ranges reported for related diorganomercury compounds, highlighting the variety of methods available for forming the mercury-carbon bond.

Reactivity and Reaction Mechanism Investigations of Dihexylmercury

Fundamental Organometallic Reaction Types Applicable to Dihexylmercury

Diorganomercury compounds, including this compound, are characterized by a linear C-Hg-C geometry. The mercury-carbon bond is relatively strong and covalent with low polarity, rendering these compounds stable to air and water. However, the Hg-C bond is susceptible to cleavage by various reagents, particularly electrophiles.

Ligand substitution at the mercury center in this compound does not typically follow the associative or dissociative pathways common for transition metal complexes. Instead, the dominant mechanism for the cleavage of the Hg-C bond is electrophilic substitution (SE). In these reactions, an incoming electrophile (E+) attacks one of the carbon atoms, leading to the displacement of the mercuric moiety.

Several variations of the SE mechanism are recognized for organomercury compounds:

SE2 (bimolecular electrophilic substitution): This mechanism involves a direct attack of the electrophile on the α-carbon of the hexyl group. It is a second-order process, and the reaction rate is dependent on the concentration of both the this compound and the electrophile. The transition state is envisioned as a closed or open cyclic structure. A key characteristic of the SE2 mechanism is the retention of configuration at the carbon center.

SE1 (unimolecular electrophilic substitution): This two-step mechanism involves the slow, rate-determining ionization of the organomercurial to form a carbanion, which then rapidly reacts with the electrophile. This pathway is less common for simple dialkylmercury compounds like this compound unless the alkyl group can stabilize a negative charge.

SEi (internal electrophilic substitution): This mechanism involves a four-centered transition state where the electrophile and a nucleophilic part of the same reagent coordinate to the mercury and carbon atoms, respectively, leading to a concerted substitution.

Protolytic cleavage, the reaction with proton-donating species like acids, is a classic example of electrophilic substitution in dialkylmercury compounds. The kinetic stability of the Hg-C bond in two-coordinate R2Hg complexes means that protolysis often requires coordination of another ligand to the mercury center to facilitate the cleavage. nih.govnih.gov For instance, the presence of ligands that can bind to the mercury center can promote the protolytic cleavage of the Hg-C bond by generating higher coordinate species that are more susceptible to attack. nih.gov

Oxidative Addition: This class of reactions involves an increase in both the coordination number and the formal oxidation state of the metal center. wikipedia.org For this compound, the mercury atom is in the +2 oxidation state (Hg(II)). Oxidative addition would require its oxidation to Hg(IV). The Hg(IV) state is extremely rare and energetically unfavorable for mercury. Consequently, oxidative addition is not a characteristic reaction pathway for this compound under normal conditions. wikipedia.orgumb.edu

Reductive Elimination: As the microscopic reverse of oxidative addition, reductive elimination involves the decrease of the metal's oxidation state while two ligands couple and are eliminated from the metal's coordination sphere. wikipedia.orgumb.edu This reaction is characteristic of metals in higher oxidation states. umb.eduumb.edu For this compound, this would conceptually involve the elimination of a molecule (e.g., dodecane from a hypothetical dihexyl-dihydrido-mercury(IV) species) from a transient Hg(IV) complex to yield Hg(II). Given the instability of Hg(IV), reductive elimination is not a relevant pathway in the chemistry of this compound itself, but rather a concept related to its hypothetical, high-energy counterparts. wikipedia.orgyoutube.com For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation, a geometric constraint that is part of a multi-step process for linear diorganomercury compounds. wikipedia.org

Migratory insertion, which involves the intramolecular transfer of an alkyl or hydride ligand to an unsaturated ligand (like CO or an alkene) coordinated to the same metal center, is a fundamental reaction in transition metal chemistry. libretexts.orgwikipedia.org This reaction pathway is not characteristic of this compound. The reasons for this include:

Stable d-shell: The Hg(II) center in this compound has a filled d10 electron configuration, which provides significant stability and reduces its ability to coordinate with unsaturated ligands like carbon monoxide or olefins.

High energy of higher oxidation states: Migratory insertion often involves intermediates with different coordination numbers and can be viewed as an internal oxidative addition process, which would require accessing higher, unstable oxidation states for mercury.

Lack of suitable co-ligands: In typical this compound chemistry, there are no unsaturated co-ligands present to which a hexyl group could migrate.

Studies on alkyl migration have focused on transition metal complexes where the process is facilitated by the electronic and steric properties of the metal center and its ligand set, which are not features of this compound. researchgate.netnih.gov

Beta-Hydride Elimination: This is a common decomposition pathway for organometallic compounds that possess alkyl ligands with hydrogen atoms on the β-carbon. wikipedia.orglibretexts.org this compound, having multiple β-hydrogens, is susceptible to this reaction. The mechanism involves the transfer of a hydrogen atom from the β-carbon of a hexyl group to the mercury center, leading to the formation of a mercury-hydride species and the elimination of an alkene (1-hexene). wikipedia.orglibretexts.org

Key requirements for β-hydride elimination include:

The presence of a β-hydrogen.

A vacant coordination site on the metal center to accept the hydride.

The ability of the M-C-C-H dihedral angle to become close to 0° (syn-coplanar), allowing the β-hydrogen to approach the metal.

For the typically two-coordinate this compound, the reaction would likely require initial coordination of a solvent or other ligand molecule to create a more flexible, higher-coordinate intermediate from which elimination can proceed.

Alpha-Hydrogen Abstraction: This reaction involves the transfer of a hydrogen from the α-carbon of a ligand to the metal center or another ligand. ilpi.com It is less common than β-hydride elimination but can occur, particularly when β-hydrogens are absent. ilpi.com For this compound, which has β-hydrogens, α-hydrogen abstraction would be a competing, but likely less favorable, pathway. The process can be thought of as an intramolecular oxidative addition of the α-C-H bond to the metal center, which would be unfavorable for mercury. ilpi.com A variation, alpha-abstraction, involves the transfer of the α-hydrogen to an adjacent ligand without changing the metal's oxidation state. ilpi.comyoutube.com

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic parameters for the reactions of this compound are not extensively reported in the literature. However, the general principles governing dialkylmercury compounds can be applied.

Thermodynamics: The mercury-carbon bond in dialkylmercury compounds is thermodynamically quite stable with respect to homolytic cleavage (breaking into radicals). For instance, the bond dissociation energy for dimethylmercury (B1214916) is approximately 58 kcal/mol. This stability contributes to its persistence under non-reactive conditions. However, the Hg-C bond is susceptible to electrophilic attack, which provides a lower-energy pathway for reaction. Reactions involving electrophilic cleavage are often thermodynamically favorable due to the formation of a stable mercury salt (e.g., HgCl2) and the new carbon-element bond.

Kinetics: The rates of electrophilic substitution reactions of dialkylmercury compounds are highly dependent on several factors:

Nature of the Electrophile: Stronger electrophiles lead to faster reaction rates.

Solvent: Polar solvents can assist in stabilizing charged intermediates or transition states, thereby increasing the reaction rate, particularly for mechanisms with ionic character.

Steric Effects: Increased steric bulk on the alkyl groups can hinder the approach of the electrophile, slowing the reaction rate.

Presence of Coordinating Ligands: As mentioned, ligands that coordinate to the mercury center can increase the rate of Hg-C bond cleavage. nih.gov

The table below summarizes the expected influence of various factors on the kinetics of electrophilic substitution in this compound, based on general organomercury chemistry.

| Factor | Influence on Reaction Rate | Rationale |

| Electrophile Strength | Increases with stronger electrophiles | Lowers the activation energy for the attack on the C-Hg bond. |

| Solvent Polarity | Generally increases in more polar solvents | Stabilizes polar transition states and intermediates. |

| Steric Hindrance | Decreases with bulkier alkyl groups or electrophiles | Hinders the approach of the electrophile to the reaction center. |

| Coordinating Ligands | Increases with the addition of coordinating species | Promotes the formation of more reactive, higher-coordinate mercury centers. nih.gov |

Stereochemical Aspects and Stereoselectivity in this compound Reactions

The stereochemical outcome of reactions involving organomercury compounds is a well-studied area, particularly for electrophilic substitution. When a reaction occurs at a chiral carbon atom bonded to mercury, the stereochemistry of the product provides insight into the reaction mechanism.

For dialkylmercury compounds, SE2 reactions are known to proceed with retention of configuration at the carbon center. acs.org This outcome implies that the electrophile enters from the same side that the mercury group departs. This is often explained by a transition state where the electrophile associates with the front lobe of the C-Hg bonding orbital, facilitating the departure of the mercury group without inversion of the carbon center's geometry. lumenlearning.com

If a reaction involving this compound were to proceed via an SE1 mechanism, which involves the formation of a planar carbanion intermediate, it would be expected to result in racemization (a mixture of retention and inversion). lumenlearning.com However, this pathway is less likely for simple, non-stabilized alkyl groups like hexyl.

Therefore, it is predicted that electrophilic substitution reactions of a chiral this compound derivative would predominantly yield products with retention of stereochemistry, consistent with an SE2 mechanism.

This compound as a Precursor in Organometallic Transformations

Dialkylmercury compounds, including this compound, serve as valuable reagents in organometallic synthesis, primarily through a process known as transmetalation. This reaction involves the transfer of an alkyl group from mercury to a more electropositive metal. The general stability of the carbon-mercury bond allows for the controlled transfer of the hexyl group to other metallic centers, facilitating the formation of a diverse range of organometallic complexes.

The utility of this compound as a precursor is rooted in the thermodynamic driving force of these reactions, where the formation of a more stable organometallic compound with a more electropositive metal is favored. While highly effective, the significant toxicity associated with organomercury compounds has led to the exploration of alternative, less hazardous alkylating agents in many applications.

Table 1: Examples of Transmetalation Reactions Involving Dialkylmercury Compounds

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

| R₂Hg | 2 M | 2 R-M | Hg | Transmetalation |

| (where R = alkyl, M = more electropositive metal) |

Redox Chemistry and Electron Transfer Processes Involving this compound

The redox chemistry of this compound is intrinsically linked to the mercury center, which can participate in electron transfer processes. While dialkylmercury compounds are generally considered to be in the mercury(II) oxidation state, they can undergo reactions that involve changes in this oxidation state.

Electron transfer is a fundamental step in many organometallic reactions. In the context of this compound, this can involve the transfer of an electron to an appropriate acceptor molecule, leading to the formation of radical intermediates. The kinetics and mechanisms of such electron transfer processes are influenced by factors such as the nature of the alkyl groups and the reaction conditions.

The activation process in the electrophilic cleavage of alkylmetals by mercury(II) complexes has been described as an electron transfer within a precursor complex. This leads to a linear free energy relationship where the activation free energy is related to the driving force for the formation of an ion pair. This framework suggests that the reactivity of various mercury(II) derivatives is directly related to their electron affinities.

Studies of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states provides crucial insights into the mechanistic pathways of chemical transformations. For reactions involving this compound, the transient species formed during the course of a reaction are often highly reactive and short-lived.

In the context of organometallic transformations, intermediates such as radicals and transient organometallic species can be generated. For instance, the photolysis of dialkylmercury compounds is known to proceed through the formation of alkyl radicals. The study of these intermediates often requires specialized spectroscopic techniques or computational modeling.

Transition states represent the highest energy point along a reaction coordinate and are, by their nature, fleeting. Computational chemistry provides a powerful tool for elucidating the structure and energetics of transition states in reactions involving organomercury compounds. These studies can help to rationalize reaction outcomes and guide the design of new synthetic methodologies. For example, in solvomercuration reactions, a bridged mercury species is proposed as part of the transition state, and isotopic studies have indicated that the formation of the new carbon-oxygen bond is involved in this transient structure.

Advanced Spectroscopic Characterization of Dihexylmercury

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural details of molecules in solution. For dihexylmercury, ¹H and ¹³C NMR provide information on the hydrogen and carbon environments within the hexyl chains, while advanced multi-nuclear techniques can directly probe the mercury center.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the two hexyl chains are chemically equivalent due to the molecule's symmetry. This results in a spectrum that represents one hexyl chain, with signals corresponding to the different methylene (B1212753) (–CH₂–) groups and the terminal methyl (–CH₃) group.

The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons closer to the electropositive mercury atom are expected to be deshielded and appear at a higher chemical shift (further downfield). The typical ¹H NMR signals for an n-hexyl group attached to a metal would include a triplet for the terminal methyl group, a triplet for the methylene group directly bonded to the mercury (α-CH₂), and a series of multiplets for the other methylene groups (β, γ, δ, ε-CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Experimental data for this compound is not available in the cited sources. This table is based on typical values for n-alkyl chains attached to metals.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C6) | ~0.9 | Triplet |

| (CH₂)₄ (C2-C5) | ~1.2-1.7 | Multiplet |

| CH₂-Hg (C1) | ~1.8-2.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. cam.ac.uks-a-s.org In a proton-decoupled ¹³C NMR spectrum of this compound, each of the six non-equivalent carbon atoms in the hexyl chain will produce a single peak. chemistrysteps.com Similar to ¹H NMR, the carbon atom directly bonded to the mercury (C1) is expected to be the most deshielded and appear at the highest chemical shift. hw.ac.uk The chemical shifts of the other carbons will generally follow a predictable pattern for an aliphatic chain. hw.ac.ukhuji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Experimental data for this compound is not available in the cited sources. This table is based on typical values for n-alkyl chains.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (α to Hg) | ~35-45 |

| C2 (β to Hg) | ~30-35 |

| C3 (γ to Hg) | ~25-30 |

| C4 (δ to Hg) | ~20-25 |

| C5 (ε to Hg) | ~20-25 |

| C6 (Terminal CH₃) | ~14 |

Advanced Multi-Nuclear NMR Techniques for Organomercury Compounds

Beyond ¹H and ¹³C NMR, more advanced techniques can provide deeper insights, particularly by observing the mercury nucleus itself. Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg. illinois.edu

¹⁹⁹Hg NMR Spectroscopy : The ¹⁹⁹Hg isotope, with a nuclear spin of 1/2 and a natural abundance of 16.87%, is the preferred nucleus for NMR studies. illinois.edu It provides sharp signals over a very wide chemical shift range, making it highly sensitive to the coordination environment of the mercury atom. illinois.edu For dialkylmercury compounds, the ¹⁹⁹Hg chemical shift is characteristic of the C-Hg-C linkage. While historically, the highly toxic dimethylmercury (B1214916) was used as a reference standard, safer alternatives are now employed. uniroma1.itpressbooks.pubepfl.ch

Heteronuclear Correlation Spectroscopy : Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between the ¹H, ¹³C, and even ¹⁹⁹Hg nuclei. s-a-s.org

HSQC would show correlations between each carbon and the protons directly attached to it.

HMBC would reveal longer-range couplings, for example, between protons on one carbon and adjacent carbons, helping to confirm the connectivity of the alkyl chain. It can also show couplings between the carbons of the hexyl group and the ¹⁹⁹Hg nucleus. s-a-s.org

The coupling between mercury and the adjacent protons and carbons (²J(¹H-¹⁹⁹Hg) and ¹J(¹³C-¹⁹⁹Hg)) provides valuable information about the C-Hg bond. Typical two-bond ¹H-¹⁹⁹Hg couplings are in the range of 100-270 Hz, and one-bond ¹³C-¹⁹⁹Hg couplings can be between 600 and 3000 Hz. illinois.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the types of chemical bonds present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes like stretching and bending. vscht.cz The IR spectrum of this compound is expected to be dominated by absorptions from the C-H bonds of the hexyl chains. pressbooks.publibretexts.org

Key expected absorption bands include:

C-H Stretching : Strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of sp³ C-H bond stretching in the methyl and methylene groups. pressbooks.pubvscht.cz

C-H Bending : Absorptions in the 1450-1470 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ groups. A band around 1375 cm⁻¹ is typically associated with the symmetric bending of the CH₃ group. vscht.cz

C-Hg Stretching : The stretching vibration of the carbon-mercury bond would occur at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹), due to the heavy mass of the mercury atom.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1378 | Medium |

| C-Hg stretch | < 600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. bruker.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability.

For a symmetric molecule like this compound (assuming a linear C-Hg-C arrangement), the symmetric C-Hg stretching vibration is expected to be Raman active and IR inactive. Conversely, the asymmetric C-Hg stretch would be IR active and Raman inactive. The C-H stretching and bending vibrations of the hexyl chains will also be visible in the Raman spectrum, often in similar regions as in the IR spectrum. bruker.comchemrxiv.org The Raman spectrum provides a "chemical fingerprint" that can be used to identify the substance. bruker.com

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1378 | Medium |

| C-Hg symmetric stretch | < 600 | Strong |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For dialkylmercury compounds, which are typically colorless liquids or low-melting solids, the electronic transitions are generally expected to occur in the ultraviolet region. libretexts.org

The UV-Vis spectrum of a saturated dialkylmercury compound like this compound is anticipated to show absorptions corresponding to σ → σ* transitions of the carbon-mercury (C-Hg) and carbon-carbon (C-C) bonds, as well as n → σ* transitions if non-bonding electrons are present. These transitions typically occur at shorter wavelengths, in the far UV region.

In the context of reactions involving organomercury compounds, UV spectroscopy has been used to indicate the formation of π-complex intermediates. For instance, an increase in absorption in the 280–320 nm region has been observed during the mercuration of aromatic compounds, suggesting an interaction between the mercury center and the aromatic π-system. libretexts.org While this compound itself lacks a π-system, this highlights the utility of UV-Vis spectroscopy in studying the reaction mechanisms of organomercurials.

Table 1: Expected UV-Vis Absorption Data for Simple Dialkylmercury Compounds (Note: This table is illustrative and based on general knowledge of saturated organic and organometallic compounds, as specific data for this compound is not readily available.)

| Compound | Expected λmax (nm) | Type of Transition |

| This compound | < 220 | σ → σ |

| Dimethylmercury | < 220 | σ → σ |

| Diethylmercury (B1204316) | < 220 | σ → σ* |

Fluorescence and photoluminescence spectroscopy measure the emission of light from a substance that has absorbed light or other electromagnetic radiation. Simple, saturated dialkylmercury compounds like this compound are not expected to be fluorescent or photoluminescent. These phenomena are more common in molecules with extended π-conjugated systems or specific fluorophores, which can delocalize the absorbed energy and re-emit it as light.

While this compound itself is unlikely to be fluorescent, fluorescence spectroscopy is a highly sensitive technique used for the detection of mercury ions (Hg²⁺) in various samples through the use of specific fluorescent probes. researchgate.netnih.govmdpi.comrsc.org These probes are designed to exhibit a change in their fluorescence properties upon binding with mercury ions.

X-ray Diffraction and Crystallographic Analysis

A crystallographic analysis of this compound, were it to be performed on a suitable single crystal, would be expected to confirm this linear geometry around the mercury atom. The analysis would also reveal the conformation of the hexyl chains and the packing of the molecules in the crystal lattice.

Table 2: General Crystallographic Parameters for Dialkylmercury Compounds (Note: This table presents generalized expectations, as specific crystallographic data for this compound is not available.)

| Parameter | Expected Value/Observation |

| Coordination Geometry | Linear |

| C-Hg-C Bond Angle | ~180° |

| Hg-C Bond Length | ~2.1 - 2.2 Å |

| Crystal System | Dependent on packing |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For organometallic compounds, the fragmentation process in mass spectrometry is often predictable. uvic.ca The positive charge tends to be retained by the metal-containing species due to the lower ionization potential of the metal compared to the organic ligands. uvic.ca In the mass spectrum of a dialkylmercury compound like this compound, the molecular ion peak ([C₁₂H₂₆Hg]⁺) would be expected, along with peaks corresponding to the successive loss of the hexyl groups.

A characteristic feature of mercury-containing compounds in mass spectrometry is the isotopic pattern of mercury. Mercury has several stable isotopes, which results in a distinctive cluster of peaks for the molecular ion and any mercury-containing fragments.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound (Note: This table is based on general fragmentation patterns of organometallic compounds.)

| Ion | Formula | Description |

| Molecular Ion | [CH₃(CH₂)₅Hg(CH₂)₅CH₃]⁺ | Parent molecule with one electron removed |

| Fragment Ion | [CH₃(CH₂)₅Hg]⁺ | Loss of one hexyl radical |

| Fragment Ion | [Hg]⁺ | Loss of both hexyl radicals |

Other Complementary Spectroscopic Techniques

While the core of spectroscopic characterization lies in the techniques mentioned above, other methods can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the hexyl chains and their attachment to the mercury atom. ¹⁹⁹Hg NMR, although less common, can offer direct insight into the chemical environment of the mercury nucleus. aip.org Studies on a series of dialkylmercury compounds have shown that the shielding of the mercury nucleus increases with the size of the alkyl group (Me < n-Pr < Et < i-Pr). aip.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to identify the characteristic vibrational modes of the C-H bonds in the hexyl groups and the C-Hg bonds.

These complementary techniques, in conjunction with electronic spectroscopy, X-ray diffraction, and mass spectrometry, would allow for a thorough and unambiguous characterization of this compound.

Theoretical and Computational Investigations of Dihexylmercury

Quantum Chemical Methodologies

Quantum chemical methodologies form the foundation for the computational investigation of molecules like dihexylmercury. These methods can be broadly categorized by their level of theory, which dictates their accuracy and computational cost. The primary approaches include ab initio, density functional theory (DFT), and semiempirical methods, each with specific advantages for studying organometallic systems. uni-muenchen.dewikipedia.orgbohrium.com

| Methodology | Fundamental Principle | Computational Cost | Typical Application for this compound |

|---|---|---|---|

| Ab Initio | Solves the Schrödinger equation from first principles without empirical parameters. bohrium.com | High to Very High | High-accuracy benchmarking of energies and properties for smaller model systems. |

| Density Functional Theory (DFT) | Calculates electronic structure based on electron density rather than the full wavefunction. wikipedia.org | Medium to High | Geometrical optimizations, reaction mechanism studies, and property calculations. byu.edu |

| Semiempirical | Uses a simplified Hartree-Fock formalism with parameters derived from experimental data. wikipedia.org | Low | Rapid screening of large systems or preliminary conformational analysis. ucsb.edu |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. bohrium.com For a molecule like this compound, which contains the heavy element mercury, the selection of an appropriate basis set is of fundamental importance. chemistryviews.org A basis set is a set of mathematical functions used to build molecular orbitals.

The choice of basis set directly impacts the accuracy of the calculation. mit.edu For heavy atoms like mercury, standard basis sets may be insufficient. It is often necessary to use basis sets that incorporate relativistic effects, which are significant for core electrons of heavy elements and influence the valence electrons involved in chemical bonding. nih.gov Effective Core Potentials (ECPs), such as the LANL2DZ basis set, are commonly employed. researchgate.net ECPs replace the core electrons of the heavy atom with a potential, reducing computational cost while retaining accuracy for valence electron chemistry. For higher accuracy, all-electron basis sets specifically designed for heavy elements, which also account for relativistic effects, may be used. researchgate.net

The selection process involves a trade-off between accuracy and computational expense. Preliminary calculations might use a smaller basis set for geometry optimization, followed by more refined energy calculations with a larger, more robust basis set. mit.edu

| Basis Set Type | Description | Common Examples | Applicability Notes |

|---|---|---|---|

| Pople Style | Split-valence basis sets, often with polarization and diffuse functions. | 6-31G(d), 6-311+G(d,p) | Generally used for light atoms (C, H) in the organomercury compound. |

| Effective Core Potential (ECP) | Replaces core electrons of the heavy metal with a potential, treating only valence electrons explicitly. | LANL2DZ, SDD | A common and efficient choice for geometry optimizations and calculations involving heavy elements like Hg. researchgate.net |

| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit for correlated calculations. | cc-pVDZ, aug-cc-pVTZ | Used for high-accuracy calculations, often on smaller model systems due to high computational cost. |

| Relativistic All-Electron | Explicitly treats all electrons while incorporating scalar relativistic effects. | jorge-TZP-DKH | Provides a higher level of theory for properties sensitive to core-electron effects. researchgate.net |

Density Functional Theory (DFT) has become the most widely used method for computational studies of organometallic and inorganometallic chemistry. wikipedia.orgacs.org It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like this compound. byu.edu DFT methods calculate the total energy of a system based on its electron density, which is a simpler quantity than the many-electron wavefunction. wikipedia.org

The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional, which approximates the complex quantum effects of electron exchange and correlation. umn.edu Functionals are often categorized in a hierarchy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals, which include a portion of exact Hartree-Fock exchange. byu.eduacs.org

For organometallic systems containing transition metals or heavy elements, hybrid functionals like B3LYP and meta-GGA functionals such as the M06 suite have shown reliable performance. byu.eduacs.org These functionals are frequently used to investigate the geometries, reaction energies, and electronic properties of organomercury compounds. byu.eduberscience.orgnih.gov

Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce significant approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 fall into this category. uni-muenchen.de

The primary advantage of these methods is their computational speed, which is orders of magnitude faster than DFT or ab initio calculations. wikipedia.org This allows for the study of very large molecular systems or for extensive conformational sampling. ucsb.edu However, their accuracy is inherently limited by the parameterization. wikipedia.orgucsb.edu If the molecule under study, such as this compound, is significantly different from the compounds used to parameterize the method, the results can be unreliable. ucsb.edu Therefore, semiempirical methods are typically used for preliminary investigations, such as initial geometry estimations, before employing more accurate but computationally expensive methods like DFT.

Electronic Structure Analysis and Bonding Characteristics

Computational methods are essential for analyzing the electronic structure and bonding in this compound. Most organomercury(II) compounds adopt a linear or near-linear C-Hg-C geometry. core.ac.ukwikipedia.org DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

The nature of the carbon-mercury (C-Hg) bond is of particular interest. It is a covalent bond with low polarity, which contributes to the stability of dialkylmercury compounds in the presence of water and oxygen. wikipedia.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on the mercury and carbon atoms, providing insight into the bond's covalent and ionic character. Relativistic effects, particularly the contraction of the 6s orbital of mercury, play a significant role in the strength and nature of this bond. nih.govrug.nl

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving organomercury compounds. byu.eduberscience.orgescholarship.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. wikipedia.org

DFT calculations are commonly employed to compute the energies of these stationary points along a reaction coordinate. byu.edutdl.org This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For example, computational studies have been used to explore the C-H activation mechanisms catalyzed by mercury complexes and the reactions of organomercurials with radicals. byu.edutdl.org

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. wikipedia.org It represents the kinetic bottleneck of a reaction. libretexts.org Locating and characterizing this first-order saddle point on the potential energy surface is a crucial step in understanding a reaction mechanism. wikipedia.org

Reaction Pathway Elucidation and Energy Profile Determination

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving organomercury compounds. By identifying reactants, transition states, and products, researchers can elucidate detailed reaction mechanisms and determine the kinetic favorability of different pathways.

For instance, studies on the atmospheric decomposition of similar, shorter-chain dialkylmercury compounds, such as dimethylmercury (B1214916), provide a framework for understanding the potential reactions of this compound. Computational investigations of the reaction between dimethylmercury and the hydroxyl radical (•OH) have been performed using methods like the M06-2x density functional for geometry optimizations and high-level coupled-cluster theory (CCSD(T)) for accurate energy calculations. digitellinc.com These studies reveal multiple possible reaction channels, including hydrogen abstraction and the formation of monomethylmercury species. digitellinc.com

By calculating the Gibbs free energy activation barriers for each pathway, the most kinetically favorable route can be identified. digitellinc.com For the reaction of dimethylmercury with •OH, the reduction to a monomethylmercury product was found to have the lowest activation barrier, making it the primary reaction channel. digitellinc.com Similar computational approaches could be applied to this compound to explore its degradation pathways, such as its reaction with atmospheric oxidants. The energy profile for a hypothetical reaction of this compound could be determined, yielding valuable data on reaction rates and product distributions.

Table 1: Hypothetical Energy Profile for Reaction Channels of this compound with an Oxidant (X) Note: This data is illustrative and based on principles from computational studies of related molecules.

| Reaction Channel | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Channel A | Hydrogen abstraction from a hexyl chain | 10.5 |

| Channel B | Cleavage of one Hg-C bond | 8.2 |

Prediction and Interpretation of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. asianresassoc.org For organomercury compounds, these predictions are crucial for structural validation and for understanding bonding characteristics.

The accuracy of predicted spectroscopic parameters heavily depends on the chosen computational method. Assessments of various density functionals have been conducted to find reliable methods for describing the properties of alkyl mercury compounds. researchgate.net Functionals such as mPW1PW91 and PBE0 have shown good performance in predicting infrared (IR) spectra for this class of molecules. researchgate.net

These calculations can provide detailed assignments for vibrational modes, such as the characteristic Hg-C stretching frequencies. researchgate.net For this compound, computational modeling could predict the frequencies of vibrations associated with the Hg-C bond, as well as the various C-H and C-C bonds of the hexyl chains. Furthermore, Nuclear Magnetic Resonance (NMR) parameters, including the chemical shifts of ¹H, ¹³C, and ¹⁹⁹Hg, can be calculated to aid in the interpretation of experimental spectra. asianresassoc.org

Table 2: Predicted Vibrational Frequencies for Key Bonds in this compound Note: This data is illustrative, based on typical frequency ranges and DFT performance for organomercurials.

| Vibrational Mode | Functional 1 (e.g., B3LYP) cm⁻¹ | Functional 2 (e.g., PBE0) cm⁻¹ |

|---|---|---|

| Symmetric Hg-C Stretch | 515 | 530 |

| Asymmetric Hg-C Stretch | 560 | 578 |

| C-H Stretch (Alkyl) | 2850 - 2960 | 2855 - 2965 |

Intermolecular Interactions and Aggregation Behavior Modeling

The solid-state structure and solution-phase behavior of organomercury compounds are often influenced by weak intermolecular interactions. core.ac.uk Computational modeling is essential for quantifying these forces and understanding how they lead to molecular aggregation.

In mercury-containing compounds, secondary interactions involving the mercury atom, often termed spodium bonds, can play a significant role in their supramolecular chemistry. mdpi.com These are non-covalent interactions where the mercury atom acts as an electron acceptor. Computational studies on related mercury complexes have shown that even at distances exceeding the sum of van der Waals radii, these interactions can provide stabilization energies of several kcal/mol. mdpi.com

Theoretical tools like Natural Bond Orbital (NBO) analysis can be used to probe the nature of these interactions, revealing the importance of charge transfer, such as from a lone pair of a nearby atom into an antibonding orbital of an Hg-C bond. mdpi.com For this compound, modeling could explore the potential for dimerization or larger aggregation in the condensed phase, driven by a combination of dispersion forces between the long hexyl chains and weaker Hg···Hg or Hg···C interactions.

Table 3: Types of Potential Intermolecular Interactions in this compound Aggregates Note: This table is based on computational findings for analogous heavy metal and organometallic systems.

| Interaction Type | Description | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|

| Dispersion Forces | van der Waals attraction between hexyl chains | 3.0 - 6.0 |

| Spodium Bonding (Hg···C) | Weak interaction between Hg of one molecule and a C or H atom of another | 0.5 - 2.0 |

Advanced Computational Models for Organometallic Systems

The accurate theoretical description of organometallic systems containing heavy elements like mercury requires sophisticated computational models that can account for relativistic effects and electron correlation.

While standard DFT methods are widely used, their accuracy can be limited. A hierarchy of density functionals, from pure to hybrid and double-hybrid functionals, have been assessed for their ability to describe organomercury compounds. researchgate.net For high-accuracy benchmarks, more advanced ab initio methods are employed. Coupled-cluster theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard" for calculating accurate energies. digitellinc.com Due to its high computational cost, it is typically used to perform single-point energy calculations on geometries that have been optimized with a less expensive method like DFT. digitellinc.com

For mercury, relativistic effects are significant and must be included in the calculations. This is commonly achieved by using effective core potentials (ECPs) for the mercury atom, which replace the core electrons with a potential field, thereby reducing computational cost while implicitly accounting for relativistic effects. All-electron relativistic Hamiltonians can also be used for more rigorous calculations. researchgate.net The choice of basis set is also critical, with triple-zeta quality basis sets, often augmented with polarization and diffuse functions, being necessary for reliable results. digitellinc.com

Q & A

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer : Use sealed systems (Schlenk lines) for synthesis and storage. Deactivate waste with chelating agents (e.g., EDTA) followed by sulfide precipitation to immobilize Hg. Regular air monitoring with mercury vapor analyzers ensures OSHA compliance. Training modules on mercury-specific PPE (e.g., nitrile gloves, full-face respirators) are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.